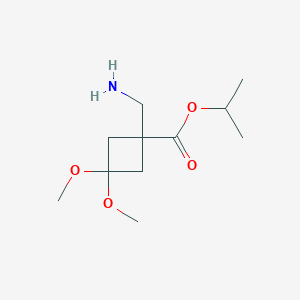

Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate

CAS No.: 2260931-91-5

Cat. No.: VC5523981

Molecular Formula: C11H21NO4

Molecular Weight: 231.292

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2260931-91-5 |

|---|---|

| Molecular Formula | C11H21NO4 |

| Molecular Weight | 231.292 |

| IUPAC Name | propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate |

| Standard InChI | InChI=1S/C11H21NO4/c1-8(2)16-9(13)10(7-12)5-11(6-10,14-3)15-4/h8H,5-7,12H2,1-4H3 |

| Standard InChI Key | XXGZURWAGJOOBL-UHFFFAOYSA-N |

| SMILES | CC(C)OC(=O)C1(CC(C1)(OC)OC)CN |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a cyclobutane ring substituted at the 1-position with both an aminomethyl (-CH2NH2) group and a propan-2-yl ester (-COOCH(CH3)2). At the 3-position, two methoxy (-OCH3) groups create steric and electronic effects that influence ring conformation. The molecular formula is C12H23NO5, with a calculated molecular weight of 261.31 g/mol (derived from PubChem data for analogous structures ).

Table 1: Key Structural Features

| Feature | Position | Functional Group | Impact on Properties |

|---|---|---|---|

| Cyclobutane core | Base | Four-membered ring | High ring strain, conformational rigidity |

| Aminomethyl group | 1-position | -CH2NH2 | Basicity, hydrogen-bonding capacity |

| Propan-2-yl ester | 1-position | -COOCH(CH3)2 | Hydrophobicity, metabolic stability |

| Methoxy groups | 3,3-positions | -OCH3 | Electron donation, steric hindrance |

Spectroscopic Signatures

While experimental NMR or IR data for this specific compound is unavailable, predictions can be made:

-

1H NMR: Methoxy protons (δ 3.2–3.4 ppm), ester methyl groups (δ 1.2–1.3 ppm), and aminomethyl protons (δ 2.7–3.0 ppm) .

-

13C NMR: Carbonyl carbon (δ 170–175 ppm), cyclobutane carbons (δ 25–40 ppm), and methoxy carbons (δ 55–60 ppm) .

Synthetic Pathways

Retrosynthetic Analysis

The molecule can be dissected into three components:

-

Cyclobutane backbone: Derived from 3,3-dimethoxycyclobutanecarboxylic acid intermediates.

-

Aminomethyl group: Introduced via reductive amination of a ketone precursor or nucleophilic substitution of a bromide.

-

Propan-2-yl ester: Formed through acid-catalyzed esterification with isopropyl alcohol .

Stepwise Synthesis

-

Formation of 3,3-dimethoxycyclobutanecarboxylic acid:

-

Aminomethylation:

-

Mannich reaction with formaldehyde and ammonium chloride to introduce -CH2NH2.

-

-

Esterification:

Scheme 1: Proposed Synthesis

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to ester and amine groups; limited water solubility (logP ≈ 1.8 predicted) .

-

Stability: Susceptible to hydrolysis under acidic/basic conditions at the ester group; methoxy groups resist oxidation.

Tautomerism and Conformation

The cyclobutane ring adopts a "puckered" conformation to alleviate angle strain. The 3,3-dimethoxy groups enforce a cis arrangement, creating a pseudo-chair geometry that influences reactivity .

Future Directions

-

Catalytic asymmetric synthesis to access enantiopure forms for chiral drug development.

-

DFT studies to predict interaction with biological targets like ion channels or enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume